molecular formula C15H12BrN5O B13355358 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

Cat. No.: B13355358
M. Wt: 358.19 g/mol
InChI Key: SOZKJKHCBXBUBB-UHFFFAOYSA-N
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Description

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol is a complex organic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole moiety, with an amino group at the 2-position and a bromophenol group at the 4-position. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazinobenzimidazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromophenol group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of certain microorganisms and cancer cells . The pathways involved include the inhibition of folate metabolism, leading to reduced nucleotide synthesis and cell growth.

Comparison with Similar Compounds

Similar compounds to 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol include other triazinobenzimidazole derivatives, such as:

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol

InChI

InChI=1S/C15H12BrN5O/c16-8-5-6-12(22)9(7-8)13-19-14(17)20-15-18-10-3-1-2-4-11(10)21(13)15/h1-7,13,22H,(H3,17,18,19,20)

InChI Key

SOZKJKHCBXBUBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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